molecular formula C23H16N2O4 B13785098 Oxamide, N-(2-anthraquinonyl)-N'-benzyl- CAS No. 92573-43-8

Oxamide, N-(2-anthraquinonyl)-N'-benzyl-

Cat. No.: B13785098
CAS No.: 92573-43-8
M. Wt: 384.4 g/mol
InChI Key: WQZGIWQJTINELR-UHFFFAOYSA-N
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Description

Oxamide, N-(2-anthraquinonyl)-N’-benzyl- is a complex organic compound that features both anthraquinone and benzyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Oxamide, N-(2-anthraquinonyl)-N’-benzyl- typically involves the reaction of anthraquinone derivatives with benzylamine. One common method includes the use of anthraquinone-2-carboxylic acid, which is first converted to its corresponding acid chloride using thionyl chloride. This intermediate is then reacted with benzylamine to form the desired oxamide compound .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general approach would likely involve large-scale synthesis using similar reaction conditions as those described for laboratory synthesis, with optimizations for yield and purity.

Chemical Reactions Analysis

Types of Reactions

Oxamide, N-(2-anthraquinonyl)-N’-benzyl- can undergo various chemical reactions, including:

    Oxidation: The anthraquinone moiety can be oxidized to form quinone derivatives.

    Reduction: Reduction of the anthraquinone group can yield hydroquinone derivatives.

    Substitution: The benzyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Nucleophilic substitution reactions often involve reagents like sodium methoxide or potassium tert-butoxide.

Major Products Formed

    Oxidation: Quinone derivatives.

    Reduction: Hydroquinone derivatives.

    Substitution: Various substituted benzyl derivatives.

Scientific Research Applications

Oxamide, N-(2-anthraquinonyl)-N’-benzyl- has several applications in scientific research:

Mechanism of Action

The mechanism of action of Oxamide, N-(2-anthraquinonyl)-N’-benzyl- involves its interaction with molecular targets such as DNA and RNA. The anthraquinone moiety can intercalate between DNA bases, disrupting the normal function of the nucleic acids and leading to cytotoxic effects . This intercalation can inhibit DNA and RNA synthesis, making it a potential candidate for anticancer therapies.

Comparison with Similar Compounds

Similar Compounds

  • Oxamide, N-(2-anthraquinonyl)-N’-(2-hydroxyethyl)-
  • N,N’-BIS(2-ANTHRAQUINONYL)BENZAMIDINE

Comparison

Oxamide, N-(2-anthraquinonyl)-N’-benzyl- is unique due to the presence of the benzyl group, which can influence its reactivity and interactions with biological targets. In contrast, Oxamide, N-(2-anthraquinonyl)-N’-(2-hydroxyethyl)- features a hydroxyethyl group, which may alter its solubility and chemical behavior . N,N’-BIS(2-ANTHRAQUINONYL)BENZAMIDINE contains two anthraquinonyl groups, potentially enhancing its ability to interact with nucleic acids .

Properties

CAS No.

92573-43-8

Molecular Formula

C23H16N2O4

Molecular Weight

384.4 g/mol

IUPAC Name

N-benzyl-N'-(9,10-dioxoanthracen-2-yl)oxamide

InChI

InChI=1S/C23H16N2O4/c26-20-16-8-4-5-9-17(16)21(27)19-12-15(10-11-18(19)20)25-23(29)22(28)24-13-14-6-2-1-3-7-14/h1-12H,13H2,(H,24,28)(H,25,29)

InChI Key

WQZGIWQJTINELR-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)CNC(=O)C(=O)NC2=CC3=C(C=C2)C(=O)C4=CC=CC=C4C3=O

Origin of Product

United States

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